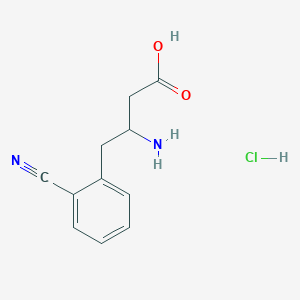![molecular formula C55H68N8O13S2 B12497414 1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)
1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dTRIM24 ist eine synthetische organische Verbindung, die als selektiver bifunktioneller Degrader des Chromatin-modifizierenden Enzyms TRIM24 wirkt. Es ist ein Hybridmolekül, das aus einem TRIM24-bindenden Liganden (abgeleitet von IACS-9571) und einem von-Hippel-Lindau (VHL)-bindenden Liganden (VL-269) besteht. Diese Verbindung gehört zur Familie der PROTACs (Proteolysis Targeting Chimera), die so konzipiert sind, dass sie spezifische Proteine in Zellen gezielt angreifen und abbauen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von dTRIM24 beinhaltet die Konjugation von zwei Liganden: einem TRIM24-Bromodomänen-Liganden (IACS-9571) und einem VHL E3-Ubiquitin-Ligase-Liganden (VL-269). Der Syntheseweg umfasst typischerweise mehrere Schritte der organischen Synthese, wie z. B. die Bildung von Amidbindungen, die Verätherung und die Bildung von Sulfonamiden. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Methanol, wobei Reaktionen unter kontrollierten Temperaturen und unter inerter Atmosphäre durchgeführt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von dTRIM24 würde wahrscheinlich groß angelegte organische Synthesetechniken beinhalten, einschließlich der Verwendung von automatisierten Synthesizern und Hochdurchsatz-Screening-Methoden, um Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise mit chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
dTRIM24 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und unter inerter Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige dTRIM24-Verbindung zu erhalten. Diese Zwischenprodukte enthalten oft funktionelle Gruppen wie Amide, Ether und Sulfonamide .
Wissenschaftliche Forschungsanwendungen
dTRIM24 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Funktion von TRIM24 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Wird in der Zellbiologie eingesetzt, um die Rolle von TRIM24 bei der Chromatin-Remodellierung und der Genexpression zu untersuchen.
Wirkmechanismus
dTRIM24 übt seine Wirkungen aus, indem es selektiv sowohl an die Bromodomäne von TRIM24 als auch an die VHL E3-Ubiquitin-Ligase bindet. Diese doppelte Bindung erleichtert die Rekrutierung des Ubiquitin-Proteasom-Systems, was zum proteasom-vermittelten Abbau von TRIM24 führt. Der Abbau von TRIM24 stört seine Rolle bei der Chromatin-Remodellierung und der Genexpression, wodurch die Proliferation und das Überleben von Krebszellen gehemmt werden .
Wirkmechanismus
dTRIM24 exerts its effects by selectively binding to both the bromodomain of TRIM24 and the VHL E3 ubiquitin ligase. This dual binding facilitates the recruitment of the ubiquitin-proteasome system, leading to the proteasome-mediated degradation of TRIM24. The degradation of TRIM24 disrupts its role in chromatin remodeling and gene expression, thereby inhibiting the proliferation and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IACS-9571: Ein TRIM24-Bromodomänen-Inhibitor, der als einer der Liganden in dTRIM24 dient.
VL-269: Ein VHL E3-Ubiquitin-Ligase-Ligand, der ebenfalls Teil des dTRIM24-Moleküls ist
Einzigartigkeit
dTRIM24 ist einzigartig in seiner Fähigkeit, TRIM24 effektiver aus dem Chromatin zu verdrängen als sein parentaler TRIM24-Bromodomänen-Bindungsligand IACS-9571. Diese verbesserte Wirksamkeit ist auf seine bifunktionelle Natur zurückzuführen, die es ihm ermöglicht, gleichzeitig sowohl TRIM24 als auch VHL zu binden, was zu einem effizienteren Abbau von TRIM24 führt .
Eigenschaften
Molekularformel |
C55H68N8O13S2 |
|---|---|
Molekulargewicht |
1113.3 g/mol |
IUPAC-Name |
1-[2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65) |
InChI-Schlüssel |
QUQTXFIMYFMULC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12497350.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497355.png)
![4-{5,11-bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B12497362.png)
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12497367.png)




![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)
![Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497399.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
